Cas no 123497-15-4 (Formamide,N-[2-amino-6-[(2-deoxy-3-O-phosphono-b-D-erythro-pentofuranosyl)amino]-1,4-dihydro-4-oxo-5-pyrimidinyl]-N-methyl-(9CI))

Formamide,N-[2-amino-6-[(2-deoxy-3-O-phosphono-b-D-erythro-pentofuranosyl)amino]-1,4-dihydro-4-oxo-5-pyrimidinyl]-N-methyl-(9CI) structure
123497-15-4 structure
Product Name:Formamide,N-[2-amino-6-[(2-deoxy-3-O-phosphono-b-D-erythro-pentofuranosyl)amino]-1,4-dihydro-4-oxo-5-pyrimidinyl]-N-methyl-(9CI)
Numero CAS:123497-15-4
MF:C11H18N5O8P
MW:379.26308298111
CID:148879
PubChem ID:135854981
Update Time:2025-04-19

Formamide,N-[2-amino-6-[(2-deoxy-3-O-phosphono-b-D-erythro-pentofuranosyl)amino]-1,4-dihydro-4-oxo-5-pyrimidinyl]-N-methyl-(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Formamide,N-[2-amino-6-[(2-deoxy-3-O-phosphono-b-D-erythro-pentofuranosyl)amino]-1,4-dihydro-4-oxo-5-pyrimidinyl]-N-methyl-(9CI)
    • [(2R,3S,5R)-5-[[2-amino-5-[formyl(methyl)amino]-4-oxo-1H-pyrimidin-6-yl]amino]-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
    • 2'-deoxy-N(5)-methyl-N(5)-formyl-2,5,6-triamino-4-oxopyrimidine 3'-monophosphate
    • Formamide,N-[2-amino-6-[(2-deoxy-3-O-phosphono-b-D-erythro-pentofuranosyl)amino]-1,4-dihydro-4...
    • Formamide,N-[2-amino-6-[(2-deoxy-3-O-phosphono-b-D-erythro-pentofuranosyl)amino]-1,4-dihydro-4-oxo-5-pyrimidinyl]-N-methyl-(9
    • Formamide, N-(2-amino-6-((2-deoxy-3-O-phosphono-beta-D-erythro-pentofuranosyl)amino)-1,4-dihydro-4-oxo-5-pyrimidinyl)-N-methyl-
    • N-{2-amino-5-[formyl(methyl)amino]-6-oxo-3,6-dihydropyrimidin-4-yl}-2-deoxy-3-O-phosphono-beta-D-erythro-pentofuranosylamine
    • Rom-dgmp
    • DTXSID90154026
    • [(2R,3S,5R)-5-[[2-amino-5-[formyl(methyl)amino]-6-oxo-1H-pyrimidin-4-yl]amino]-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
    • 123497-15-4
    • 2/'-deoxy-N(5)-methyl-N(5)-formyl-2,5,6-triamino-4-oxopyrimidine 3/'-monophosphate
    • Inchi: 1S/C11H18N5O8P/c1-16(4-18)8-9(14-11(12)15-10(8)19)13-7-2-5(6(3-17)23-7)24-25(20,21)22/h4-7,17H,2-3H2,1H3,(H2,20,21,22)(H4,12,13,14,15,19)/t5-,6+,7+/m0/s1
    • Chiave InChI: GCBTZSPITZMWJH-RRKCRQDMSA-N
    • Sorrisi: P(=O)(O)(O)O[C@H]1C[C@H](NC2=C(C(NC(N)=N2)=O)N(C=O)C)O[C@@H]1CO

Proprietà calcolate

  • Massa esatta: 379.08944
  • Massa monoisotopica: 379.089
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 6
  • Complessità: 661
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 17
  • XLogP3: -3.7
  • Superficie polare topologica: 196Ų

Proprietà sperimentali

  • Densità: 1.98
  • Punto di ebollizione: 685.8°C at 760 mmHg
  • Punto di infiammabilità: 368.6°C
  • Indice di rifrazione: 1.75
  • PSA: 196.04
  • LogP: -1.00690
Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd